molecular formula C2H7N3S B1274210 2-Methyl-3-thiosemicarbazide CAS No. 6938-68-7

2-Methyl-3-thiosemicarbazide

Cat. No. B1274210
CAS RN: 6938-68-7
M. Wt: 105.17 g/mol
InChI Key: IIGQLQZSWDUOBI-UHFFFAOYSA-N
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Description

2-Methyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, a compound known for its utility in organic synthesis and its importance in the synthesis of several heterocycles. Thiosemicarbazides are characterized by their reactions with systems containing C=O and C=N groups, which is one of the methods for the preparation of biologically active compounds such as pyrazole, thiazole, triazole, thiadiazole, oxadiazole, triazine, and thiadiazine .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives can be achieved through various methods. For instance, the reduction of the azomethine bond of thiosemicarbazones with sodium borohydride can afford the corresponding thiosemicarbazides . Another method involves the reaction of 2-(ethylsulfanyl)benzohydrazide with aryl isothiocyanates to produce new thiosemicarbazide derivatives . Additionally, thiosemicarbazides can be synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide , or by condensation of hydrazine with appropriate precursors followed by cyclization with different aromatic carboxylic acids or substituted azlactones .

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives has been characterized using various spectroscopic techniques. For example, a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide was structurally and spectrochemically characterized, revealing a predominant thione form in the solid state and a thiol-thione equilibrium in the solution state . X-ray diffraction has been used to analyze the geometry and inter/intra-molecular interactions of thiosemicarbazide molecules .

Chemical Reactions Analysis

Thiosemicarbazides can undergo a variety of chemical reactions to form biologically active compounds. They react with systems containing C=O and C=N groups to prepare heterocycles . Additionally, thiosemicarbazides can be cyclized to form 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through regioselective cyclization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives are influenced by their molecular structure. The compounds exhibit a range of biological activities, including antimalarial , antioxidant , antileishmanial , antimicrobial , and anticancer activities . The biological potential of these compounds is often associated with their ability to interact with DNA or influence cell division . The electronic properties derived from frontier orbitals, molecular electrostatic potential, and theoretical UV-Visible spectrum have been validated experimentally .

Scientific Research Applications

Synthesis and Biological Activities

Thiosemicarbazides, including 2-methyl variants, are utilized in synthesizing compounds with multiple biological activities. A study demonstrated the synthesis of thiadiazoles and imidazolinones from 2-methoxy-5-methylphenyl thiosemicarbazide, exhibiting antimicrobial, antitubercular, and anticancer activities (Hirpara, Parikh, Merja, & Parekh, 2003). Another research synthesized 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones from a similar compound, noting their strong antinociceptive properties (Siwek et al., 2008).

Antimycotic Activity

Thiosemicarbazides like 2-methyl variants have been explored for their antimycotic properties. An investigation into 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones, derived from thiosemicarbazide reactions, revealed promising antimycotic activity (Wujec, Pitucha, Dobosz, Kosikowska, & Malm, 2004).

Detection of Heavy Metals

A study focused on thiosemicarbazide-appended rhodamine spirolactam derivatives as chemodosimeters for detecting Hg2+ in aqueous samples. These compounds showed high selectivity and sensitivity, making them useful for monitoring Hg2+ levels (Angupillai et al., 2015).

Antimalarial Potential

2-Methyl thiosemicarbazides are investigated for their antimalarial efficacy. In one study, 2-acetylpyridine thiosemicarbazides and selenosemicarbazides showed potential as antimalarial agents in mice infected with Plasmodium berghei (Klayman, Scovill, Bartosevich, & Bruce, 1983).

Antihypertensive α-Blocking Agents

Methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives, synthesized through reactions involving thiosemicarbazide, have shown good antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antitumor Complexes

Organometallic complexes of thiosemicarbazide exhibited significant antitumor activity. One study synthesized iridium(III) thiosemicarbazide complexes, which showed higher activity than cisplatin in breast cancer cells and low resistance in cisplatin-resistant ovarian carcinoma (Ruiz, Vicente, de Haro, & Bautista, 2013).

Antifungal Effects

Thiosemicarbazide derivatives have been synthesized and tested for their antifungal properties. N(4)-[2,2-dimethyl-3-methylnorbornane]-thiosemicarbazide showed notable antifungal effects on Trichophyton mentagrophytes (Yamaguchi et al., 2009).

Removal of Pollutants

Thiosemicarbazide modified chitosan demonstrated effectiveness in removing Pb(II) and methyl red from aqueous solution, indicating its potential in environmental applications (Mozaffari, Emami, & Binaeian, 2019).

Antioxidant Properties

New thiosemicarbazide derivatives synthesized from 2-(ethylsulfanyl)benzohydrazide showed potent antioxidant activities, comparable or superior to standard antioxidants in assays (Nazarbahjat et al., 2014).

Synthesis of Heterocyclic Compounds

Thiosemicarbazide derivatives are widely used in preparative organic chemistry, particularly for synthesizing heterocyclic compounds. They serve as starting materials and ligands for the synthesis of complexes with biological activity (Hryhorka et al., 2021).

Antibacterial Activity

Research on 1-(2,4-dichlorobenzoyl)thiosemicarbazides and their derivatives showed moderate to good antibacterial activity against various gram-positive and gram-negative bacteria (Goswami, Kataky, & Baruah, 1984).

Safety And Hazards

2-Methyl-3-thiosemicarbazide may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

properties

IUPAC Name

1-amino-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7N3S/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGQLQZSWDUOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219475
Record name 2-Methyl-3-thiosemicarbazide
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Molecular Weight

105.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-thiosemicarbazide

CAS RN

6938-68-7
Record name 1-Methylhydrazinecarbothioamide
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Record name 2-Methyl-3-thiosemicarbazide
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Record name 6938-68-7
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Record name 2-Methyl-3-thiosemicarbazide
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Record name 2-METHYL-3-THIOSEMICARBAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
J Valdes-Martinez, RA Toscano - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… As part of a study on the supramolecular structure of thiosemicarbazones and its metal complexes we found necessary for comparisons to know the crystal structure of the 2-methyl-3-thiosemicarbazide …
Number of citations: 3 scripts.iucr.org
JM Sayer, WP Jencks - Journal of the American Chemical Society, 1973 - ACS Publications
… Rates of the reaction of 2-methyl-3-thiosemicarbazide with p-… 0.01 or 0.02 M 2-methyl-3-thiosemicarbazide. The reaction … solution with 0.03 M 2-methyl-3-thiosemicarbazide to proceed to …
Number of citations: 110 pubs.acs.org
EG Jayasree, S Sreedevi - International Journal of Quantum …, 2017 - Wiley Online Library
… The three biologically significant systems such as 2-methyl-3-thiosemicarbazide, 1-acetyl-2-thiohydantoin and bornane-2-thione are selected for the geometry analysis. Energy of …
Number of citations: 5 onlinelibrary.wiley.com
NN Dzulkifli, Y Farina, BM Yamin - Malaysian Journal of Analytical …, 2015 - ukm.my
… Synthesis of isatin 2-methyl-3-thiosemicarbazone [Is2MTSC]: An ethanolic solution (10 mL) of 2-methyl-3thiosemicarbazide (0.105 g,s 10 mmol) was added to an ethanolic solution (10 …
Number of citations: 5 www.ukm.my
J Granifo, H Rocha - Journal of Coordination Chemistry, 1995 - Taylor & Francis
… To a refluxing mixture of 2-methyl-3-thiosemicarbazide (1.52 g, 0.01 4 mol) and 2-acetylpyridine (1.79 g, 0.014 mol) in MeOH (25 cm3), glacial acetic acid (2 cm3) was added. The …
Number of citations: 2 www.tandfonline.com
ACL Leite, RS de Lima, DRM Moreira… - Bioorganic & medicinal …, 2006 - Elsevier
… First, we developed three series of peptidyl-thiazolidone, peptidyl-2-methyl-3-thiosemicarbazide, and thiazolidone-thiosemicarbazone. Ten compounds were identified as active against …
Number of citations: 143 www.sciencedirect.com
N Kumari - Rasayan Journal of Chemistry, 2023 - search.ebscohost.com
… , 2-Methyl-3semicarbazide and 2-Methyl-3-thiosemicarbazide. The solvents such as ethanol and … with 2-Methyl-3-semicarbazide and 2-Methyl-3-thiosemicarbazide in a 2:1 ratio. …
Number of citations: 0 search.ebscohost.com
B Glinma, FA Gbaguidi, SDS Kpoviessi… - Scientific Study & …, 2011 - pubs.ub.ro
The structure of four synthesized thiosemicarbazones, substituted or not, of benzophenone has been confirmed by spectrometrical analysis IR, NMR 1H and 13C. Their anti-…
Number of citations: 12 pubs.ub.ro
NN Dzulkifli, Y Farina, BM Yamin - Malaysian Journal of Analytical …, 2015 - ukm.my
… Synthesis of isatin 2-methyl-3-thiosemicarbazone [Is2MTSC]: An ethanolic solution (10 mL) of 2-methyl-3thiosemicarbazide (0.105 g, 10 mmol) was added to an ethanolic solution (10 …
Number of citations: 5 www.ukm.my
SAA Tosonyan - 2018 - opus.lib.uts.edu.au
The study is based on the synthesis, characterisation and biological evaluation of series of new derivatives of phen-5,6-dione potentially could act as inhibitors for acetylcholinesterase (…
Number of citations: 0 opus.lib.uts.edu.au

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